- A Concise Approach to Anthraquinone-Xanthone Heterodimers, Journal of the American Chemical Society, 2018, 140(15), 5065-5068

Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

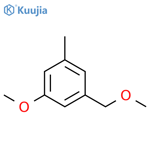

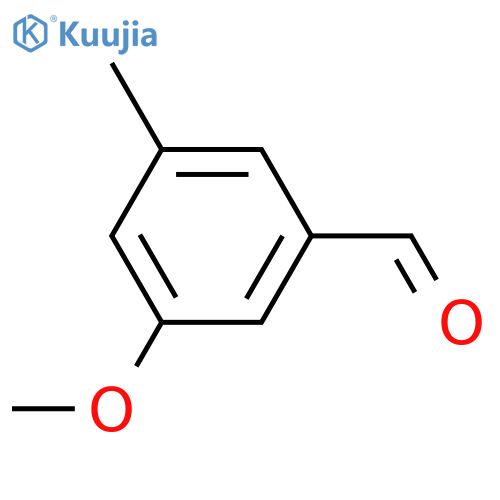

90674-26-3 structure

商品名:3-Methoxy-5-methylbenzaldehyde

3-Methoxy-5-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-5-methylbenzaldehyde

- 3-Methoxy-5-methylbenzaldehyd

- 3-methoxy-5-methyl-benzaldehyde

- Benzaldehyde, 3-methoxy-5-methyl-

- AGEOJPQWDHZBRF-UHFFFAOYSA-N

- FCH887504

- 5100AC

- CM11998

- AB63000

- AS05606

- AX8222953

- 3-Methoxy-5-methylbenzaldehyde (ACI)

- m-Anisaldehyde, 5-methyl- (7CI)

- 90674-26-3

- SCHEMBL5883049

- DTXSID80454921

- CL9236

- SY104407

- DB-078772

- CS-0153250

- AKOS006307612

- Z1198308161

- AS-10314

- EN300-195986

- MFCD11046639

-

- MDL: MFCD11046639

- インチ: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3

- InChIKey: AGEOJPQWDHZBRF-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=C(C)C=C(OC)C=1

計算された属性

- せいみつぶんしりょう: 150.06800

- どういたいしつりょう: 150.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.062±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 95 ºC (0.11 Torr)

- フラッシュポイント: 112.0±15.3 ºC,

- 屈折率: 1.5475 (20 ºC)

- ようかいど: 極微溶性(0.57 g/l)(25ºC)、

- PSA: 26.30000

- LogP: 1.81610

- じょうきあつ: 0.0±0.5 mmHg at 25°C

3-Methoxy-5-methylbenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at room temperature

3-Methoxy-5-methylbenzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-Methoxy-5-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-20g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95+% | 20g |

3049.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-5g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98% | 5g |

¥372.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1327-10G |

3-methoxy-5-methylbenzaldehyde |

90674-26-3 | 97% | 10g |

¥ 1,023.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98% | 250mg |

¥43.00 | 2024-04-25 | |

| Ambeed | A253581-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 250mg |

$6.0 | 2023-09-02 | |

| Ambeed | A253581-100g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 100g |

$1250.0 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222953-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 250mg |

¥31.0 | 2024-04-17 | |

| Apollo Scientific | OR938577-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98+% | 250mg |

£15.00 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68410-25g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 25g |

¥1269.0 | 2024-07-19 | |

| TRC | M220450-100mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 100mg |

$ 70.00 | 2022-06-04 |

3-Methoxy-5-methylbenzaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C

1.2 -78 °C; -78 °C → rt

1.2 -78 °C; -78 °C → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt

リファレンス

- Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic Pathway, Journal of the American Chemical Society, 2012, 134(30), 12402-12405

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C

1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Water

1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Water

リファレンス

- Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products, Organic Letters, 2020, 22(8), 2914-2919

合成方法 4

はんのうじょうけん

1.1 Reagents: Formaldehyde , Hexamethylenetetramine Solvents: Ethanol , Water

リファレンス

- Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes), Chemische Berichte, 1988, 121(7), 1307-13

合成方法 5

はんのうじょうけん

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 15 min, rt

リファレンス

- The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus source, Synthesis, 2007, (1), 65-74

合成方法 6

はんのうじょうけん

1.1 Reagents: Chlorobenzene , Oxygen Catalysts: Cobalt diacetate , N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 - 24 h, rt

リファレンス

- Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol, Angewandte Chemie, 2017, 56(21), 5912-5915

合成方法 7

はんのうじょうけん

1.1 Reagents: N-Hydroxyphthalimide , Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ; 10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

リファレンス

- Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis Reactions, European Journal of Organic Chemistry, 2022, 2022(24),

合成方法 8

はんのうじょうけん

1.1 Reagents: Ethanol , Sodium Solvents: Ethanol , 2-Nitropropane

リファレンス

- Total syntheses of O4,O9-dimethylstealthins A and C 1, Journal of the Chemical Society, 1998, (2), 203-210

合成方法 9

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt

リファレンス

- An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl esters, Journal of Organic Chemistry, 2010, 75(10), 3507-3510

合成方法 10

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

リファレンス

- Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinones, European Journal of Organic Chemistry, 2001, (1), 163-171

合成方法 11

はんのうじょうけん

1.1 Reagents: Oxygen , Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ; 12 h, rt

リファレンス

- Selective Electrochemical Oxygenation of Alkylarenes to Carbonyls, Organic Letters, 2021, 23(19), 7445-7449

3-Methoxy-5-methylbenzaldehyde Raw materials

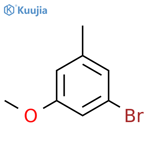

- 1-Bromo-3-methoxy-5-methylbenzene

- Benzene, 1-methoxy-3-(methoxymethyl)-5-methyl-

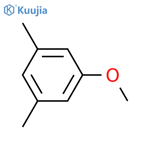

- 3,5-Dimethylanisole

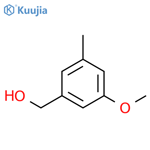

- (3-Methoxy-5-methylphenyl)methanol

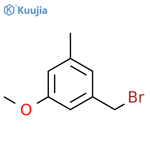

- 1-(Bromomethyl)-3-methoxy-5-methylbenzene

3-Methoxy-5-methylbenzaldehyde Preparation Products

3-Methoxy-5-methylbenzaldehyde 関連文献

-

Sho Yamaguchi,Hiroshi Tanaka,Ryo Yamada,Susumu Kawauchi,Takashi Takahashi RSC Adv. 2014 4 32241

-

Anangamohan Panja,Mainak Das,Narayan Ch. Jana,Paula Brand?o,Rosa M. Gomila,Joaquín Ortega-Castro,Antonio Frontera,Partha Pratim Ray CrystEngComm 2023 25 2133

-

3. Anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff's base derivativesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Perkin Trans. 2 1980 347

-

4. Regiospecific anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff basesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Chem. Commun. 1978 407

-

Narayan Ch. Jana,Marko Jagodi?,Paula Brand?o,Moumita Patra,Radovan Herchel,Zvonko Jagli?i?,Anangamohan Panja RSC Adv. 2023 13 11311

90674-26-3 (3-Methoxy-5-methylbenzaldehyde) 関連製品

- 591-31-1(3-Methoxybenzaldehyde)

- 120-14-9(Veratraldehyde)

- 121-33-5(Vanillin)

- 621-59-0(Isovanillin)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 123-11-5(p-Methoxybenzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde

清らかである:99%/99%

はかる:25g/100g

価格 ($):309.0/1125.0